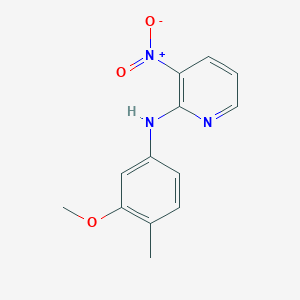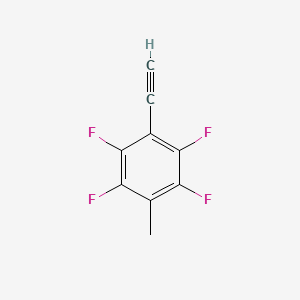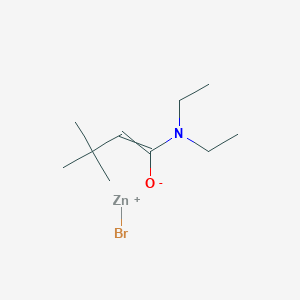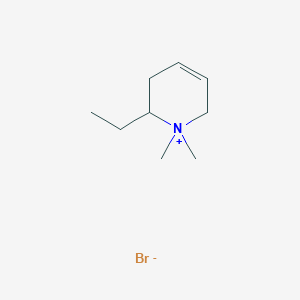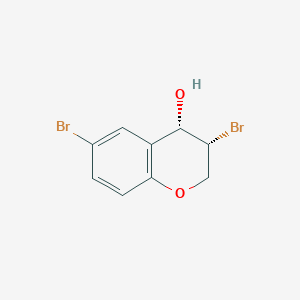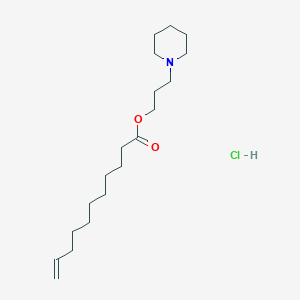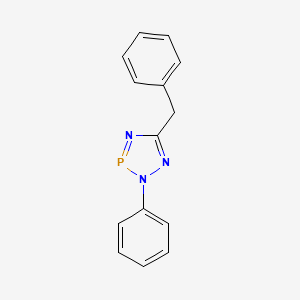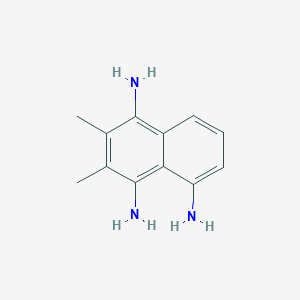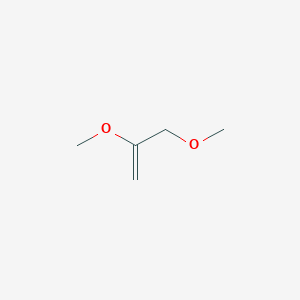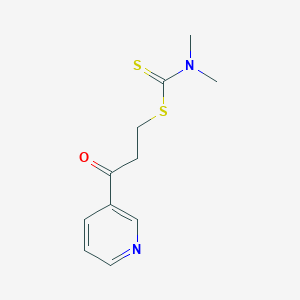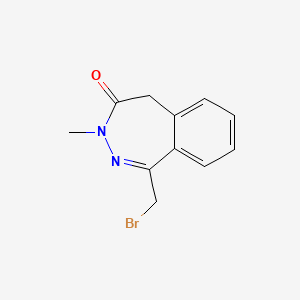![molecular formula C20H34OSi B14547143 Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane CAS No. 62262-92-4](/img/structure/B14547143.png)
Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane is an organosilicon compound characterized by its unique structure, which includes a silane group bonded to a methoxyphenyl and a methylhexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane typically involves the hydrosilylation of an appropriate alkyne or alkene with triethylsilane. This reaction is often catalyzed by transition metal complexes such as platinum or rhodium. The reaction conditions generally include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to 80°C
Catalyst: Platinum(0) complexes or rhodium complexes
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane undergoes various types of chemical reactions, including:
Reduction: The Si-H bond in the compound can be utilized in reduction reactions, converting carbonyl compounds to alcohols.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Reduction: Catalysts such as boron trifluoride or palladium on carbon are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Alcohols and hydrocarbons
Substitution: Halogenated aromatic compounds
Oxidation: Silanols and siloxanes
Scientific Research Applications
Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane has several applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the formation of silyl ethers.
Biology: Potential use in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane exerts its effects involves the reactivity of the Si-H bond. This bond can participate in hydrosilylation reactions, where the silicon atom forms a bond with a carbon atom in an unsaturated substrate. The molecular targets include carbonyl compounds, alkenes, and alkynes, and the pathways involve the formation of silyl intermediates that facilitate the reduction or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties but lacking the methoxyphenyl and methylhexenyl groups.
Trimethyl[2-(4-methoxyphenyl)ethyl]silane: Similar structure but with different alkyl groups attached to the silicon atom.
Uniqueness
Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methoxyphenyl group enhances its ability to participate in aromatic substitution reactions, while the methylhexenyl group provides additional sites for chemical modification.
This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.
Properties
CAS No. |
62262-92-4 |
|---|---|
Molecular Formula |
C20H34OSi |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
triethyl-[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane |
InChI |
InChI=1S/C20H34OSi/c1-8-12-19(22(9-2,10-3)11-4)20(5,6)17-13-15-18(21-7)16-14-17/h12-16H,8-11H2,1-7H3 |
InChI Key |
KZPYAJZNUXJCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(C)(C)C1=CC=C(C=C1)OC)[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate](/img/structure/B14547062.png)
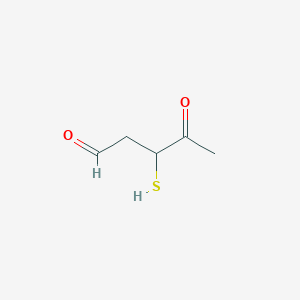
![3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide](/img/structure/B14547081.png)
